![molecular formula C15H12ClN3O B6059653 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B6059653.png)
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide, also known as BCI-121, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. By inhibiting these pathways, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide can modulate various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been shown to exhibit various biochemical and physiological effects such as reducing the expression of oncogenes, increasing the expression of tumor suppressor genes, and reducing the production of pro-inflammatory cytokines. Furthermore, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been reported to enhance the activity of antioxidant enzymes and reduce oxidative stress, which can contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide in lab experiments is its specificity towards certain signaling pathways, which can provide insights into the underlying mechanisms of various diseases. However, one of the limitations of using 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide that can overcome its limitations and enhance its therapeutic efficacy. Additionally, the development of novel drug delivery systems can improve the bioavailability and efficacy of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide.
Métodos De Síntesis
The synthesis method of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide involves the condensation of 2-aminobenzimidazole and 3-chlorophenylacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and a catalyst such as 4-(dimethylamino)pyridine. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been investigated for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-4-3-5-12(8-11)18-15(20)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHLHIOFZDCMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.